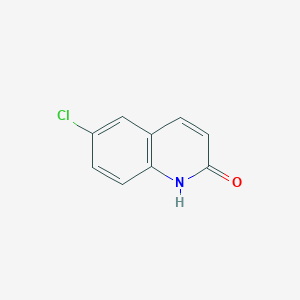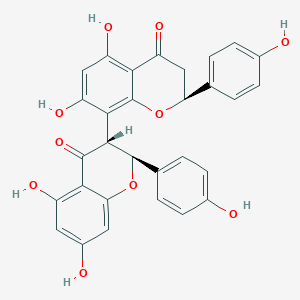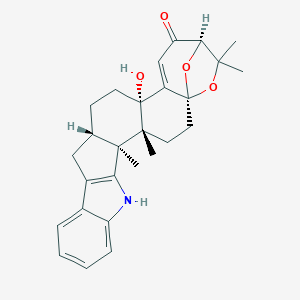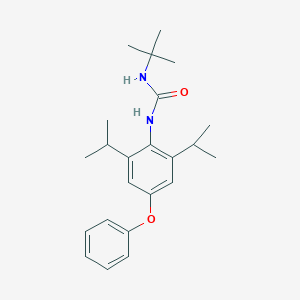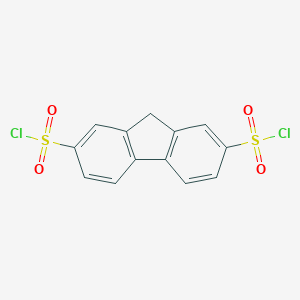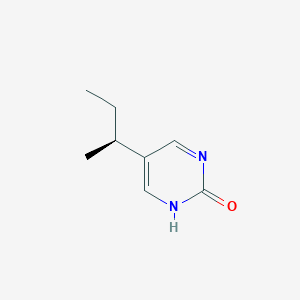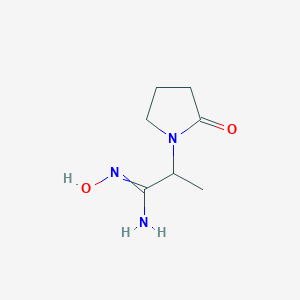
N'-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide is a compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound is a derivative of proline and has been shown to exhibit a range of biological activities, including anti-inflammatory and anticancer properties. In
Mécanisme D'action
The mechanism of action of N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide involves the inhibition of COX-2 activity and the reduction of pro-inflammatory cytokine production. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide reduces the production of prostaglandins and other pro-inflammatory cytokines, leading to a reduction in inflammation.
Effets Biochimiques Et Physiologiques
N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in vitro and in vivo. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. These effects make N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields with good purity. Additionally, this compound has been extensively studied, and its mechanism of action and biological effects are well understood. However, there are also limitations to using N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, further studies are needed to fully understand the pharmacokinetics and toxicity of this compound.
Orientations Futures
There are several future directions for research on N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide. One potential direction is the development of new drugs for the treatment of inflammatory diseases and cancer based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide and its effects on other biological pathways. Finally, research is needed to fully understand the pharmacokinetics and toxicity of this compound to determine its suitability for use in humans.
Méthodes De Synthèse
The synthesis of N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide involves the reaction of N-(tert-butoxycarbonyl)proline with hydroxylamine hydrochloride in the presence of triethylamine. The resulting product is then treated with 2-(2-oxopyrrolidin-1-yl)acetic acid to yield N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide. This synthesis method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. These properties make N-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide a promising candidate for the development of new drugs for the treatment of inflammatory diseases and cancer.
Propriétés
Numéro CAS |
126145-45-7 |
|---|---|
Nom du produit |
N'-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide |
Formule moléculaire |
C7H13N3O2 |
Poids moléculaire |
171.2 g/mol |
Nom IUPAC |
N'-hydroxy-2-(2-oxopyrrolidin-1-yl)propanimidamide |
InChI |
InChI=1S/C7H13N3O2/c1-5(7(8)9-12)10-4-2-3-6(10)11/h5,12H,2-4H2,1H3,(H2,8,9) |
Clé InChI |
DIHRJCILLJBVPJ-UHFFFAOYSA-N |
SMILES isomérique |
CC(/C(=N\O)/N)N1CCCC1=O |
SMILES |
CC(C(=NO)N)N1CCCC1=O |
SMILES canonique |
CC(C(=NO)N)N1CCCC1=O |
Synonymes |
1-Pyrrolidineethanimidamide,N-hydroxy-alpha-methyl-2-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



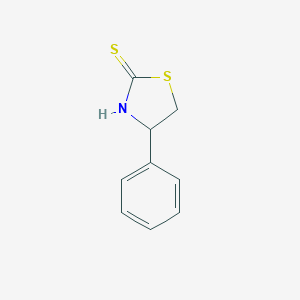
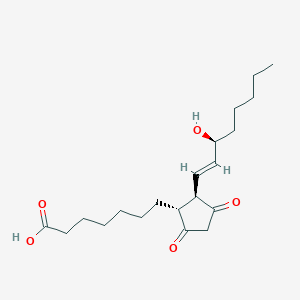
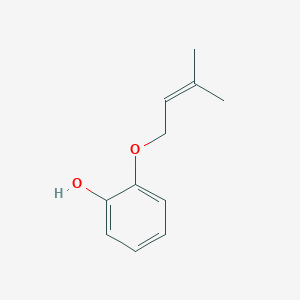
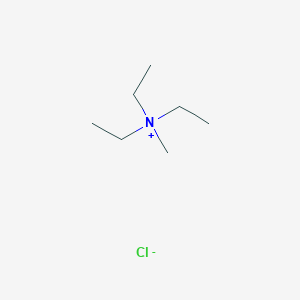
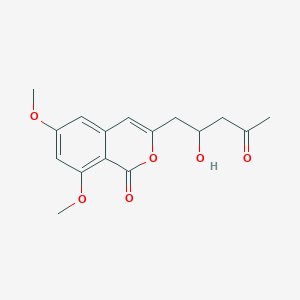
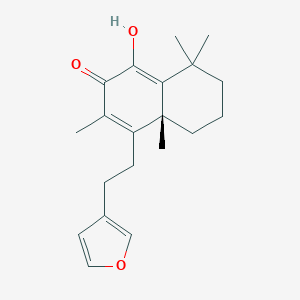
![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B161472.png)
![(4R,4Ar,8aS)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B161473.png)
